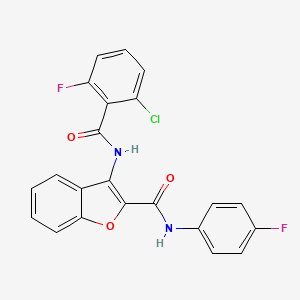

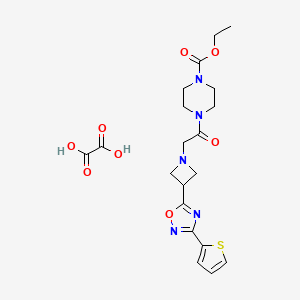

![molecular formula C15H14FNO2 B2491024 2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol CAS No. 853727-00-1](/img/structure/B2491024.png)

2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound and its derivatives involves condensation reactions between aldehydes and amines, resulting in the formation of Schiff bases. These reactions are characterized by the creation of an imine bond (C=N) between the carbonyl carbon of the aldehyde and the amine nitrogen. Specific studies have detailed the synthesis processes, employing various techniques such as single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy to characterize the synthesized compounds and confirm their structures (Demircioğlu, 2021).

Molecular Structure Analysis

The molecular structure of "2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol" derivatives has been extensively studied using theoretical and experimental methods. Density Functional Theory (DFT) with B3LYP method at 6-311G(d,p) bases set has been used to calculate the optimized geometrical parameters, and the studies reveal detailed insights into the molecular geometry, electronic structure, and spectroscopic properties of these compounds. X-ray diffraction techniques have provided concrete evidence of the molecular configurations, emphasizing the planarity and conjugation within the molecules (Albayrak et al., 2010; Albayrak et al., 2011).

Chemical Reactions and Properties

Schiff bases, including "this compound," exhibit a wide range of chemical reactivity, allowing them to participate in various chemical reactions. These compounds are known for their ability to form complexes with metals, which are essential in catalysis and material science. The chemical activity and charge transfer with DNA bases have been examined, indicating potential bioactivity and interaction with biological macromolecules (Güzel et al., 2020).

Physical Properties Analysis

The physical properties of Schiff bases are influenced by their molecular structure and the nature of their substituents. Studies involving spectroscopy and crystallography have contributed to understanding these compounds' optical, morphological, and thermal properties. Notably, the solvent effects on the tautomeric stability and the intramolecular hydrogen bonding play a crucial role in determining the physical properties of these compounds (Kaya et al., 2021).

Applications De Recherche Scientifique

Crystal Structure and Theoretical Analysis

2-Ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol, as part of halo-functionalized crystalline Schiff base compounds, has been studied for its crystal structures, intermolecular interactions, and stabilization roles in crystal packing. Quantum chemical calculations alongside experimental studies have been utilized to elucidate the structure, revealing significant roles of intramolecular charge transfer and hyper-conjugation interactions in molecular stabilization. Notably, these compounds have potential applications in nonlinear optical (NLO) fields due to their relatively larger values of hardness, global softness, linear polarizability, and second-order hyperpolarizability (Ashfaq et al., 2022).

Optical, Morphological, and Antioxidant Properties

The compound has been explored for its optical and morphological response, as well as antioxidant activity. Its synthesis and the subsequent oxidative polycondensation process have been detailed, leading to the formation of oligo-Schiff-base derivatives. The structural elucidation includes various spectroscopic techniques, revealing the compound’s optical properties, surface roughness values, and antioxidant potentials. These findings indicate the compound's applicability in fields requiring materials with specific optical properties and antioxidant capabilities (Kaya et al., 2021).

Propriétés

IUPAC Name |

2-ethoxy-6-[(3-fluorophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFOQJNKRLJTKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)

![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)

![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(4-fluorobenzyl)azetidine-1-carboxamide](/img/structure/B2490956.png)

![N-(3-methoxyphenethyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2490960.png)

![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)